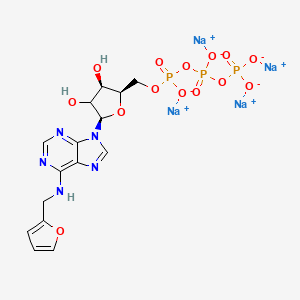

![molecular formula C31H34ClN2O2RuS B12394670 Ruthenium, [N-[(1R,2R)-2-(amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1-methyl-4-(1-methylethyl)benzene]-](/img/structure/B12394670.png)

Ruthenium, [N-[(1R,2R)-2-(amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1-methyl-4-(1-methylethyl)benzene]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

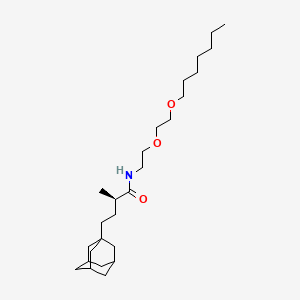

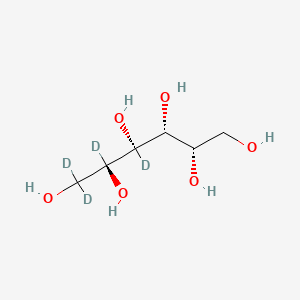

RuCl(p-cymene)[(R,R)-Ts-DPEN] is a chiral diamine ligand complexed with ruthenium. The compound’s full name is [N-[(1R,2R)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]-ruthenium. It is known for its application in asymmetric hydrogenation reactions, making it a valuable catalyst in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RuCl(p-cymene)[(R,R)-Ts-DPEN] typically involves the reaction of dichloro(p-cymene)ruthenium(II) dimer with (R,R)-Ts-DPEN (N-p-tosyl-1,2-diphenylethylenediamine). The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis process can be scaled up by maintaining strict control over reaction conditions, such as temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

RuCl(p-cymene)[(R,R)-Ts-DPEN] primarily undergoes asymmetric hydrogenation reactions. It is used as a catalyst in the reduction of various substrates, including quinolines, N-alkyl ketimines, and hydroxy arylaldehydes .

Common Reagents and Conditions

Hydrogenation Reactions: The compound is used with hydrogen gas (H₂) under mild to moderate pressure. Solvents such as ethanol or isopropanol are commonly used.

Transfer Hydrogenation: Formic acid and triethylamine are often employed as hydrogen donors in transfer hydrogenation reactions.

Major Products Formed

The major products formed from these reactions are enantioenriched alcohols, amines, and other reduced derivatives of the starting materials .

Scientific Research Applications

RuCl(p-cymene)[(R,R)-Ts-DPEN] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which RuCl(p-cymene)[(R,R)-Ts-DPEN] exerts its catalytic effects involves the coordination of the substrate to the ruthenium center, followed by the transfer of hydrogen atoms. The chiral environment provided by the (R,R)-Ts-DPEN ligand ensures enantioselectivity in the hydrogenation process. The molecular targets include carbonyl groups in ketones and imines, which are reduced to their corresponding alcohols and amines .

Comparison with Similar Compounds

Similar Compounds

- RuCl(p-cymene)[(S,S)-Ts-DPEN]

- RuCl(p-cymene)[(R,R)-FsDPEN]

- RuCl(p-cymene)[(S,S)-TsDPEN] (mesitylene)

- Dichloro(p-cymene)ruthenium(II) dimer

Uniqueness

RuCl(p-cymene)[(R,R)-Ts-DPEN] is unique due to its high enantioselectivity and efficiency in asymmetric hydrogenation reactions. Compared to its analogs, it offers better performance in terms of yield and selectivity, making it a preferred choice for synthesizing chiral compounds .

Properties

Molecular Formula |

C31H34ClN2O2RuS |

|---|---|

Molecular Weight |

635.2 g/mol |

IUPAC Name |

[(1R,2R)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(2+);1-methyl-4-propan-2-ylbenzene |

InChI |

InChI=1S/C21H20N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-22H,1H3;4-8H,1-3H3;1H;/q-2;;;+3/p-1/t20-,21-;;;/m1.../s1 |

InChI Key |

SQSSVHPWHOMXOZ-AGEKDOICSA-M |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)[NH-].Cl[Ru+2] |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)[NH-].Cl[Ru+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

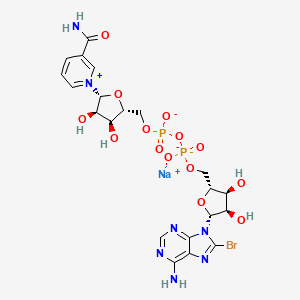

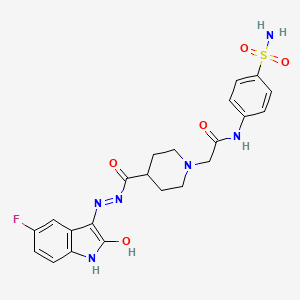

![[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate](/img/structure/B12394604.png)

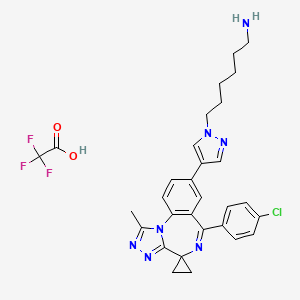

![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394608.png)

![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12394620.png)

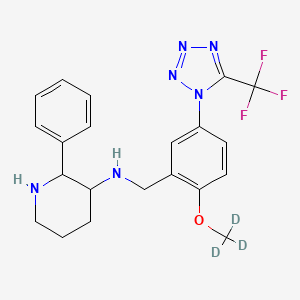

![3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12394644.png)